

# 4-Methoxyestradiol estrogen receptor binding affinity

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## Compound Focus: 4-Methoxyestradiol

CAS No.: 26788-23-8

Cat. No.: S566604

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## Quantitative Binding Affinity Data

The table below summarizes the relative binding affinity (RBA) of **4-Methoxyestradiol** and related compounds, where estradiol (E2) is set at 100 for reference.

Estrogen Compound	Relative Binding Affinity (RBA) for ER $\alpha$ (%)	Relative Binding Affinity (RBA) for ER $\beta$ (%)
17 $\beta$ -Estradiol (E2)	100 [1]	100 [1]
4-Hydroxyestradiol (4-OH-E2)	70.4 [1]	56 [1]
4-Methoxyestradiol (4-MeO-E2)	1.6 [1]	1.0 [1]
2-Methoxyestradiol (2-MeO-E2)	0.05 [2] / 2.2 [1]	1.4 [1]

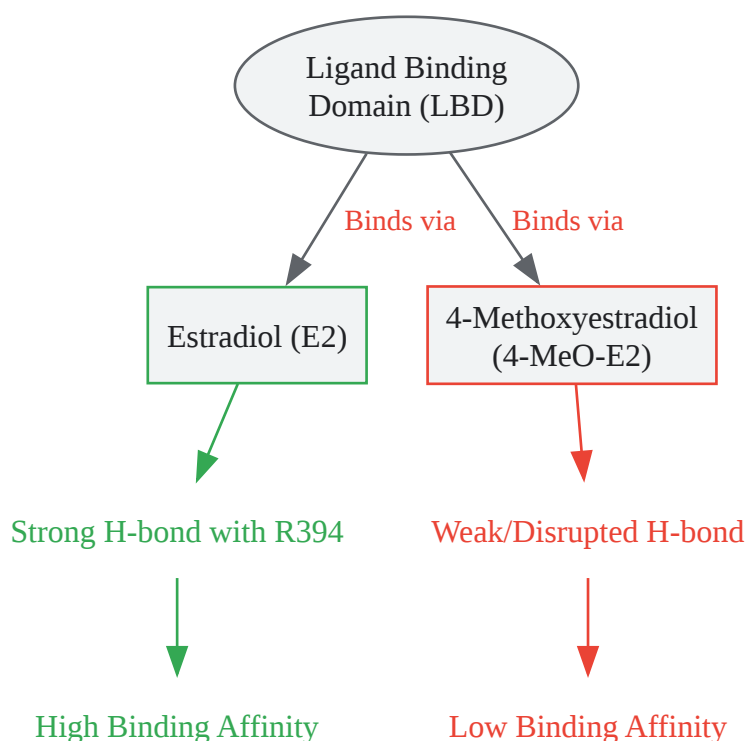
Another independent study reported the RBA of **4-Methoxyestradiol** for the estrogen receptor as **1.3%**, confirming its very weak binding potency [2].

## Structural Basis for Low Binding Affinity

The low binding affinity of **4-Methoxyestradiol** can be understood through molecular docking studies that visualize its interaction with the receptor's ligand-binding domain (LBD) [1].

- **Critical Hydrogen Bond Disruption:** The methoxy group (-OCH<sub>3</sub>) at the 4-position on the A-ring sterically and electronically interferes with the formation of a critical hydrogen bond between the 4-oxygen atom and a key **arginine residue (R394 in ER $\alpha$ , R346 in ER $\beta$ )** in the binding pocket [1].
- **Weakened Interaction:** This results in a much longer, and therefore weaker, hydrogen bond distance compared to estradiol. In ER $\alpha$ , the bond distance to R394 increases from **2.02 Å (with E2) to 3.03 Å (with 4-MeO-E2)** [1].
- **Energetic Penalty:** The disrupted interaction is reflected in a less favorable computed binding energy, particularly a reduction in the stabilizing van der Waals forces ( $\Delta E_{VDW}$ ) within the binding pocket [1].

The following diagram illustrates this key structural mechanism.



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*Structural mechanism of **4-Methoxyestradiol's** low binding affinity.*

## Experimental Methods for Determining Binding Affinity

The data in the tables were generated using established biochemical and computational techniques.

### Transcriptional Activation Assay (ER-STTA)

This method is detailed in **OECD Test Guideline 455** [3].

- **Cell Line:** hER $\alpha$ -HeLa-9903 cells, which are engineered to express the human estrogen receptor  $\alpha$ .
- **Reporter Gene:** A luciferase gene under the control of an estrogen-responsive promoter.
- **Procedure:**
  - Cells are exposed to the test chemical (agonist assay) or the test chemical along with a known agonist like estradiol (antagonist assay).
  - After incubation, a luciferase assay reagent is added.
  - Luminescence is measured; the light intensity is proportional to the receptor's transcriptional activity, which in turn indicates binding and activation.
- **Application:** This method directly measures the functional outcome (agonist or antagonist activity) of a compound binding to the receptor [3].

### Saturation Binding Assay

This classic method is used to determine ligand-receptor binding affinity directly [4].

- **System:** Cell-free expression systems producing purified human ER isoforms.
- **Procedure:**
  - Increasing concentrations of a radioactively labeled ligand (e.g., [<sup>3</sup>H]-17 $\beta$ -estradiol) are incubated with a fixed amount of the receptor.
  - Specifically bound radioactivity is measured at each concentration.
  - Data is plotted and analyzed using a Scatchard plot to determine the **Equilibrium Dissociation Constant (Kd)**, which quantifies binding affinity [4].

### Molecular Docking

This computational approach predicts how a small molecule (ligand) fits into a protein's binding pocket [1].

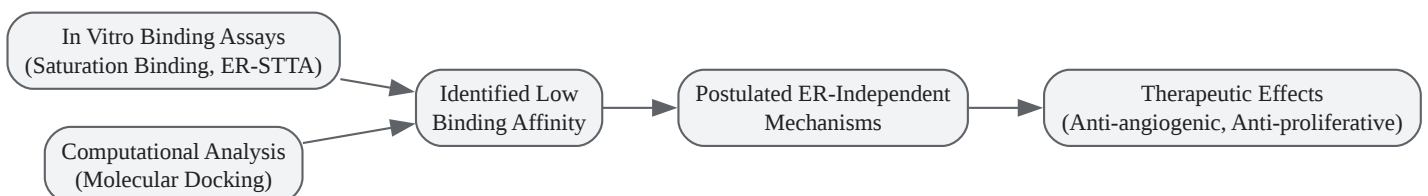
- **Structure:** The 3D crystal structure of the Estrogen Receptor's Ligand-Binding Domain (ER $\alpha$  LBD) is obtained from a database.
- **Docking Simulation:** The 3D structure of **4-Methoxyestradiol** is computationally positioned into the binding pocket. The algorithm explores various orientations to find the most energetically stable conformation.
- **Analysis:** The output provides the predicted binding mode and allows for the calculation of interaction energies and visualization of specific interactions, like hydrogen bonds [1].

## Biological and Therapeutic Implications

The weak estrogen receptor binding of **4-Methoxyestradiol** is directly linked to its unique biological profile and therapeutic potential.

- **Distinct Mechanism of Action:** Due to its low binding affinity, **4-Methoxyestradiol** does not significantly activate classical genomic estrogen signaling [5]. Its notable **antiangiogenic and antiproliferative properties** are largely mediated through **estrogen receptor-independent pathways** [5].
- **Therapeutic Candidate:** These properties make it a promising candidate for treating cancers, as it can inhibit new blood vessel formation and cancer cell growth without exerting strong estrogenic effects [5].
- **Role in Hormone Metabolism:** As a metabolite in the 4-hydroxylation pathway of estradiol, its formation is part of a potential detoxification route. Efficient conversion of the precursor 4-hydroxyestradiol to **4-Methoxyestradiol** is considered beneficial for reducing genotoxic risk [5].

The experimental workflow from binding studies to functional outcome is summarized below.



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*Experimental workflow from binding studies to functional effects.*

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## References

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